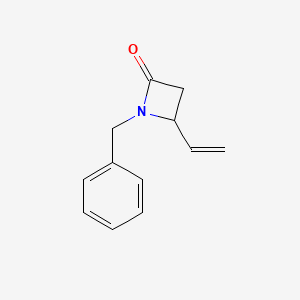
6-Ethyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This compound is characterized by its unique structure, which includes ethyl and methyl groups attached to the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. Common reagents used in the synthesis include:
- Aldehydes or ketones
- Urea or thiourea
- Acidic or basic catalysts
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反应分析
Types of Reactions
6-Ethyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidines.
科学研究应用
6-Ethyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 6-Ethyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
DNA/RNA interaction: The compound may interact with nucleic acids, influencing gene expression and replication.
相似化合物的比较
Similar Compounds
1,3-Dimethyluracil: A similar pyrimidine derivative with methyl groups at positions 1 and 3.
6-Methyluracil: Another pyrimidine derivative with a methyl group at position 6.
Uniqueness
6-Ethyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both ethyl and methyl groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
属性
CAS 编号 |
49786-02-9 |
|---|---|
分子式 |
C8H12N2O2 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
6-ethyl-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-4-6-5-7(11)10(3)8(12)9(6)2/h5H,4H2,1-3H3 |
InChI 键 |
QNKZQCQEIPXNIL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=O)N(C(=O)N1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)
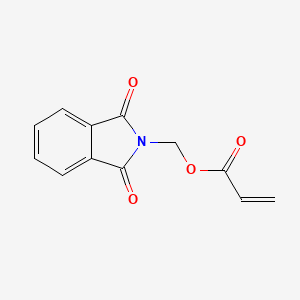
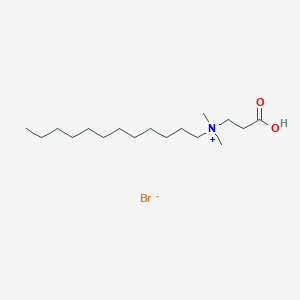
![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)
![2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine](/img/structure/B14666612.png)
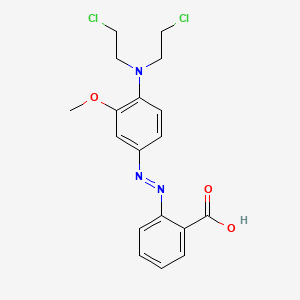

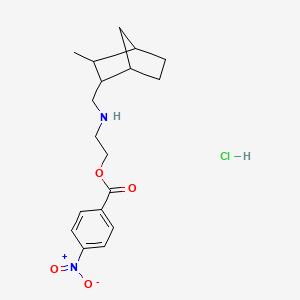
![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)
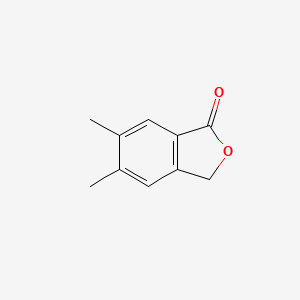
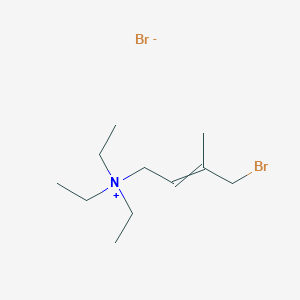
![2,3-Dimethylbenzo[h]quinoline](/img/structure/B14666655.png)
